molecular formula C19H23ClN2 B5197102 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine

1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine

Cat. No. B5197102
M. Wt: 314.9 g/mol
InChI Key: JVSQMQWRUCVURA-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research to investigate its effects on the central nervous system. The purpose of

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Specifically, 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine has been shown to bind to the 5-HT2A and 5-HT2C receptors, which are involved in mood regulation and perception. This binding can lead to changes in neurotransmitter release and neuronal activity, which can affect mood, behavior, and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine are complex and can vary depending on the dose and individual. At low doses, 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine has been shown to increase heart rate and blood pressure, as well as cause dilation of the pupils. It can also lead to changes in mood and behavior, such as increased alertness and sociability. At higher doses, 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine can cause hallucinations, anxiety, and agitation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine in lab experiments is its ability to affect serotonin receptors and neurotransmitters, which can provide insight into the role of these molecules in mood and behavior. However, 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine has limitations as well. It can be difficult to control the dose and individual response, and its effects can vary depending on a number of factors such as age, gender, and mental health status.

Future Directions

There are several future directions for research on 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety. Studies have shown that 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine can affect mood and behavior, and further research could investigate its potential as a therapeutic agent. Another area of interest is the role of serotonin receptors in addiction and substance abuse. 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine could be used to investigate the effects of serotonin on drug-seeking behavior and the potential for serotonin-based therapies for addiction. Finally, research could investigate the potential for 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine as a tool for studying the brain and its functions, such as memory and cognition.
Conclusion:
In conclusion, 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine, or 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine, is a psychoactive drug that has been used in scientific research to investigate its effects on the central nervous system. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. While 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine has limitations as a research tool, it has the potential to provide valuable insights into the brain and its functions.

Synthesis Methods

The synthesis of 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine involves the reaction of 2-chlorophenylpiperazine with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as recrystallization or chromatography. The purity of the final product is important for its use in scientific research.

Scientific Research Applications

MCPP has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have both stimulant and hallucinogenic properties, and has been used in studies on serotonin receptors and neurotransmitters. 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine has also been used in studies on anxiety and depression, as it has been shown to affect mood and behavior.

properties

IUPAC Name

1-(2-chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c1-15-7-8-16(2)17(13-15)14-21-9-11-22(12-10-21)19-6-4-3-5-18(19)20/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSQMQWRUCVURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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